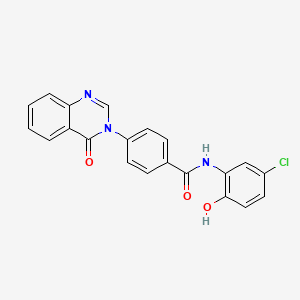

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide

Description

Properties

Molecular Formula |

C21H14ClN3O3 |

|---|---|

Molecular Weight |

391.8 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3-yl)benzamide |

InChI |

InChI=1S/C21H14ClN3O3/c22-14-7-10-19(26)18(11-14)24-20(27)13-5-8-15(9-6-13)25-12-23-17-4-2-1-3-16(17)21(25)28/h1-12,26H,(H,24,27) |

InChI Key |

VZBIUZTVUAFXDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the Benzamide Moiety: The quinazolinone core can be further functionalized by reacting with 5-chloro-2-hydroxybenzoic acid or its derivatives under suitable coupling conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

Reduction: The quinazolinone core can be reduced to a dihydroquinazoline.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC or KMnO4.

Reduction: Reagents like NaBH4 or LiAlH4.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the quinazolinone core and benzamide side chains. Key examples from the evidence include:

Table 1: Comparative Analysis of Quinazolinone Derivatives

Key Observations:

- Substituent Effects on Melting Points : Compounds with halogens (e.g., Br, Cl, F) and aromatic groups (e.g., 3e, 3k) exhibit higher melting points (261–264°C), likely due to strong intermolecular interactions. In contrast, alkyl-substituted derivatives (e.g., 3g) show lower melting points (203–205°C) due to reduced crystallinity .

- Biological Activity :

- The methoxypropyl-substituted compound (51) demonstrates potent RSV inhibition (IC50: 0.8 μM), attributed to optimized hydrophobic interactions with viral targets .

- Derivatives with extended alkyl chains (e.g., compound 14) are converted to surfactants, emphasizing the role of lipophilic groups in modifying physical properties .

- Fluorinated analogs (e.g., 3k) may enhance metabolic stability, though their activity remains unexplored in the evidence .

Functional Group Impact on Bioactivity

- Chloro vs. However, fluorine’s electronegativity might enhance binding specificity in certain targets .

- Hydroxyl Group : The 2-hydroxyl substituent on the phenyl ring distinguishes the target compound from most analogs. This group may facilitate hydrogen bonding with biological targets, similar to the methoxy/hydroxyl combination in compound 11 (), which showed enhanced solubility and binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.